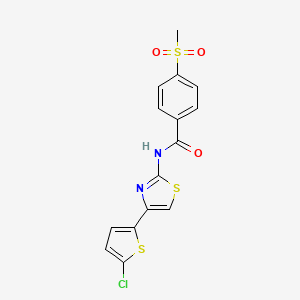

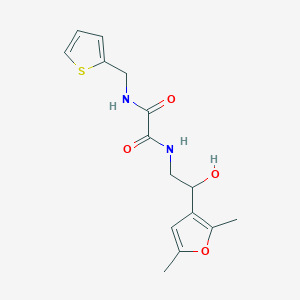

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as CCT018159, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of thiazole derivatives and has been shown to have promising results in preclinical studies.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

One of the prominent areas of application for derivatives similar to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is in the development of anticancer agents. Studies have shown that certain derivatives exhibit pro-apoptotic activity, indicating their potential as anticancer compounds. For instance, synthesized indapamide derivatives demonstrated significant growth inhibition against melanoma cell lines, with one compound, SGK 266, showing notable anticancer activity and inhibiting human carbonic anhydrase isoforms, which are relevant to cancer growth and metastasis (Yılmaz et al., 2015). This suggests the compound's utility in developing targeted cancer therapies by exploiting its enzyme inhibition properties.

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has unveiled their potential in cardiac electrophysiological activity. These compounds, through their synthesis and evaluation, have shown potency in in vitro Purkinje fiber assays, comparable to known class III electrophysiological agents. This indicates their utility in developing treatments for arrhythmias and other cardiac conditions (Morgan et al., 1990).

Antimicrobial Agents

Thiazole derivatives, including those structurally related to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of pathogens, indicating their potential in developing new antimicrobial treatments. For instance, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited potent antibacterial activity, suggesting the relevance of these compounds in addressing antibiotic resistance issues (Bikobo et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been shown to target enzymes such as cox-1, cox-2, and 5-lox .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential inhibition of COX-2 and 5-LOX enzymes . These enzymes are involved in the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, the compound could potentially reduce the production of these inflammatory mediators.

Pharmacokinetics

Similar compounds have been shown to have high gi absorption and are bbb permeant . These properties suggest that the compound could potentially have good bioavailability.

Result of Action

The inhibition of COX-2 and potentially 5-LOX could lead to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes . This could result in anti-inflammatory and analgesic effects.

Eigenschaften

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3S3/c1-24(20,21)10-4-2-9(3-5-10)14(19)18-15-17-11(8-22-15)12-6-7-13(16)23-12/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNHQTNHQFODFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(2,4-dimethylquinolin-3-yl)acetamide](/img/structure/B2990751.png)

![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2990752.png)

![(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2990753.png)

![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2990755.png)

![3-(dimethylamino)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2990756.png)

![N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide](/img/structure/B2990759.png)

![6-Phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2990765.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2990769.png)

![N-(2-chlorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2990772.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2990773.png)